
Telithromycin
Vue d'ensemble
Description
Telithromycin is the first ketolide antibiotic to enter clinical use and is sold under the brand name Ketek. It is used to treat community-acquired pneumonia of mild to moderate severity. This compound is a semi-synthetic derivative of erythromycin, created by substituting a ketogroup for the cladinose sugar and adding a carbamate ring in the lactone ring. An alkyl-aryl moiety is attached to this carbamate ring, and the oxygen at the 6 position is methylated to achieve better acid-stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: A novel synthesis route for telithromycin was developed based on a 11,12-cyclic carbonate protection strategy to prevent the formation of 9,12-hemiacetal by-products. Through a 11,12-carbonate-6-O-methylerythromycin intermediate, this compound was synthesized from 6-O-methylerythromycin in five steps with a 33% overall yield . The process involves the following steps:
- Protection of the C-11,12-diol moiety of 6-O-methylerythromycin as a cyclic carbonate.
- Hydrolysis of the cladinose sugar.
- Oxidation of the C-3 hydroxyl group.
- Introduction of the ketone moiety at the C-3 position.
- Reaction with the pyridinyl imidazole side chain in aqueous acetonitrile.
Industrial Production Methods: The industrial production of this compound involves a high-yielding, cost-effective process that is easy to operate at an industrial scale. This process includes the use of novel intermediates such as 10,11-Anhydro-2’,4’-di-O-benzoyl-12-O-imidazolylcarbonyl-6-O-methylerythromycin A and its derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: Telithromycin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of functional groups such as carbamates and alkyl-aryl moieties.
Common Reagents and Conditions:
Oxidation: Pfizner–Moffat conditions for the oxidation of hydroxyl groups.
Major Products Formed:
This compound: The final product formed through the synthesis route involving the protection of diol moieties and subsequent reactions.
Applications De Recherche Scientifique
Telithromycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ketolide antibiotics and their synthesis.
Biology: Investigated for its antibacterial activity against various gram-positive bacteria and biofilms.
Industry: Employed in the development of new antibiotics and antimicrobial agents.
Mécanisme D'action
Telithromycin prevents bacterial growth by binding to the 50S subunit of the bacterial ribosome and interfering with bacterial protein synthesis. It binds to two domains of 23S ribosomal RNA of the 50S ribosomal subunit, blocking further peptide elongation . This dual binding mechanism enhances its activity against erythromycin-resistant pneumococci.
Comparaison Avec Des Composés Similaires
Erythromycin: The parent compound from which telithromycin is derived.
Clarithromycin: Another macrolide antibiotic with similar modifications for better acid-stability.
Azithromycin: A macrolide with a broader spectrum of activity and fewer gastrointestinal side effects.
Uniqueness of this compound: this compound is unique due to its dual binding mechanism to the 50S ribosomal subunit, which provides enhanced activity against erythromycin-resistant bacteria. It also has better acid-stability and a broader antimicrobial spectrum compared to erythromycin .
Propriétés
Numéro CAS |
191114-48-4 |
---|---|
Formule moléculaire |
C43H65N5O10 |
Poids moléculaire |
812.0 g/mol |
Nom IUPAC |
(1S,2S,5S,7R,8R,9R,11R,13S,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone |
InChI |
InChI=1S/C43H65N5O10/c1-12-33-43(8)37(48(41(53)58-43)19-14-13-18-47-23-31(45-24-47)30-16-15-17-44-22-30)27(4)34(49)25(2)21-42(7,54-11)38(28(5)35(50)29(6)39(52)56-33)57-40-36(51)32(46(9)10)20-26(3)55-40/h15-17,22-29,32-33,36-38,40,51H,12-14,18-21H2,1-11H3/t25-,26-,27-,28+,29+,32+,33+,36-,37-,38-,40+,42-,43-/m1/s1 |
Clé InChI |
LJVAJPDWBABPEJ-ZHVJIJPXSA-N |
SMILES |
CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C |
SMILES isomérique |
CC[C@H]1[C@@]2([C@@H]([C@@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C |
SMILES canonique |
CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C |
Apparence |
Solid powder |
Color/Form |
White to off-white crystalline powder Crystals from ethe |
melting_point |
176-188 °C 187-188 °C |
Key on ui other cas no. |
191114-48-4 |
Description physique |
Solid |
Pictogrammes |
Corrosive; Environmental Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
2.83e-02 g/L |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
HMR 3647 HMR-3647 HMR3647 Ketek RU 66647 RU-66647 telithromycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Telithromycin?
A1: this compound, a ketolide antibiotic, exerts its antibacterial effect by binding to the bacterial ribosome, specifically the 50S ribosomal subunit, and inhibiting protein synthesis. [, , ] This interaction prevents the bacterial ribosome from translating messenger RNA (mRNA), effectively halting the production of essential proteins. []
Q2: How does this compound's binding to the ribosome differ from that of macrolides?
A2: this compound demonstrates a unique binding interaction with the bacterial ribosome compared to traditional macrolides. While both classes bind to domain V of 23S rRNA, this compound also exhibits a strong interaction with the 752 hairpin of domain II due to its C11/C12 carbamate side chain. This additional binding site contributes to this compound's retained activity against many macrolide-resistant organisms. [, ]
Q3: What are the downstream effects of this compound's inhibition of bacterial protein synthesis?
A3: Inhibiting bacterial protein synthesis ultimately leads to bacterial growth arrest and cell death. This is because proteins are essential for a wide range of cellular processes, including metabolism, DNA replication, and cell wall synthesis.
Q4: What is the molecular formula and weight of this compound?
A4: This information is not explicitly provided in the provided research papers. For detailed structural information, please refer to chemical databases like PubChem or ChemSpider.
Q5: Is there any spectroscopic data available for this compound in the provided research papers?
A5: The provided research papers do not present specific spectroscopic data for this compound.
Q6: How does the chemical structure of this compound contribute to its stability?
A6: this compound possesses a keto group at position 3 of the macrolactone ring, a characteristic feature of ketolides that differentiates them from macrolides. This keto group enhances acid stability, making it less susceptible to degradation in acidic environments. []
Q7: Does this compound exhibit any catalytic properties?
A7: this compound is not known to possess catalytic properties. Its primary function is to bind to the bacterial ribosome and inhibit protein synthesis, acting as a bacteriostatic or bactericidal agent.
Q8: Have any computational chemistry studies been conducted on this compound?
A8: The provided research papers do not discuss computational chemistry studies on this compound.
Q9: How do structural modifications to the macrolide scaffold influence the activity of this compound?
A9: The replacement of the L-cladinose moiety at position 3 of the macrolactone ring with a keto group, along with the addition of a carbamate linked to an alkyl-aryl extension at C11/C12, significantly impacts this compound's activity. These modifications not only improve acid stability but also enhance its binding affinity to the ribosome, leading to increased activity against macrolide-resistant bacteria. []
Q10: Are there any specific formulation strategies employed to enhance the stability, solubility, or bioavailability of this compound?
A10: While the provided papers don't delve into specific formulation strategies, they highlight this compound's favorable pharmacokinetic properties, including good oral bioavailability (≈ 57%) and extensive tissue distribution. [, ]
Q11: How is this compound metabolized in the body?
A11: this compound is primarily metabolized in the liver. Approximately half of its metabolism is mediated by the cytochrome P450 (CYP) 3A4 system, while the other half is CYP3A4-independent. [, ]
Q12: How does this compound's pharmacokinetic profile contribute to its clinical use in respiratory tract infections?
A12: this compound demonstrates favorable pharmacokinetic properties for treating respiratory tract infections. It exhibits extensive tissue distribution, effectively penetrating into bronchopulmonary tissue and epithelial lining fluid. [, ] Moreover, its elimination half-life of approximately 10 hours allows for once-daily dosing. []
Q13: What is the in vitro activity of this compound against key respiratory pathogens?
A14: this compound exhibits potent in vitro activity against common respiratory pathogens, including Streptococcus pneumoniae (including penicillin- and macrolide-resistant strains), Haemophilus influenzae, Moraxella catarrhalis, Staphylococcus aureus, and Streptococcus pyogenes. [, , , ] It also demonstrates activity against atypical pathogens like Chlamydia pneumoniae and Mycoplasma pneumoniae. [, ]
Q14: How effective is this compound in animal models of infection?
A15: this compound has demonstrated efficacy in various animal models of infection. For instance, in a murine thigh infection model, the drug effectively reduced bacterial density in thigh tissue infected with Streptococcus pneumoniae, including macrolide- and fluoroquinolone-resistant strains. [] Additionally, in a murine model of pulmonary infection induced by Staphylococcus aureus, pretreatment with this compound effectively reduced the bacterial load in the lungs. []
Q15: What clinical trials have been conducted to evaluate the efficacy of this compound?
A16: Several clinical trials have assessed the efficacy of this compound in treating community-acquired pneumonia (CAP), acute exacerbations of chronic bronchitis (AECB), acute maxillary sinusitis (AMS), and pharyngitis/tonsillitis. These trials have demonstrated that this compound, at a dosage of 800mg once daily, achieves clinical cure rates comparable to other commonly used antibiotics. [, , ]
Q16: What are the known mechanisms of resistance to this compound in Streptococcus pneumoniae?
A17: Resistance to this compound in Streptococcus pneumoniae can occur through mutations in ribosomal proteins L4 and L22, as well as mutations in domain II and V of 23S rRNA. [, ] Another mechanism involves a deletion in the leader sequence of the erm(B) gene, which encodes a ribosomal methylase. This deletion leads to increased expression of erm(B) and higher levels of rRNA methylation, hindering this compound binding to the ribosome. []
Q17: Does cross-resistance exist between this compound and other macrolides?
A18: While this compound retains activity against many macrolide-resistant strains, cross-resistance can still occur, particularly with strains exhibiting the constitutive MLSB phenotype. [, , ]
Q18: Can exposure to macrolides induce resistance to this compound in Streptococcus pneumoniae?
A19: Yes, studies have shown that exposure to macrolides like erythromycin can induce resistance to this compound in Streptococcus pneumoniae strains with the constitutive MLSB phenotype. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.